3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid is a synthetic organic compound with the molecular formula C16H24N2O5S It is characterized by the presence of a thiophene ring, a piperazine moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form Boc-piperazine.
Etherification: The protected piperazine is then reacted with an appropriate ethylene oxide derivative to introduce the ethoxy group.
Thiophene Carboxylation: The resulting intermediate is then coupled with a thiophene-2-carboxylic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free piperazine derivative.
Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free piperazine derivative, while substitution reactions can introduce various functional groups onto the ethoxy moiety.
Scientific Research Applications
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The piperazine moiety can act as a ligand for various biological targets, while the thiophene ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-furanecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-pyridinecarboxylic acid: Contains a pyridine ring instead of a thiophene ring.
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-benzofurancarboxylic acid: Features a benzofuran ring.
Uniqueness
The uniqueness of 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid lies in its combination of a thiophene ring and a piperazine moiety with a Boc protecting group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(21)18-7-5-17(6-8-18)9-10-22-12-4-11-24-13(12)14(19)20/h4,11H,5-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFEGPOZBNAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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